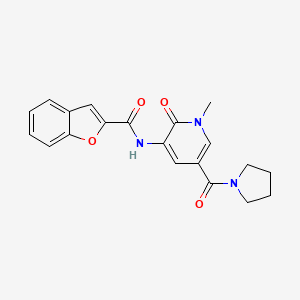![molecular formula C13H13N3O2S B2684354 3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2379978-40-0](/img/structure/B2684354.png)
3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound featuring a pyridine ring, an azetidine ring, and a thiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of multiple heterocyclic rings in its structure suggests it may exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the pyridine moiety.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization of β-amino alcohols with suitable leaving groups, such as tosylates or mesylates, under basic conditions.
Coupling with Pyridine: The final step involves the coupling of the thiazole-azetidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine would depend on its specific biological target. Generally, compounds with thiazole and azetidine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The pyridine ring can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.
3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}quinoline: Contains a quinoline ring, potentially offering different biological activities.
Uniqueness
The unique combination of the thiazole, azetidine, and pyridine rings in 3-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine provides a distinct set of chemical and biological properties. This compound’s structure allows for diverse interactions with biological targets, making it a valuable candidate for drug development and other scientific research applications.
Propriétés
IUPAC Name |
[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(12-8-19-9-15-12)16-5-10(6-16)7-18-11-2-1-3-14-4-11/h1-4,8-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTYPKKIYPROTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=N2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
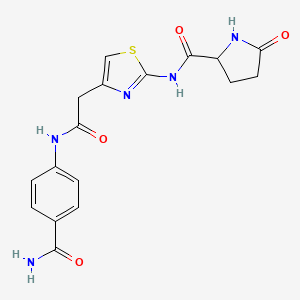
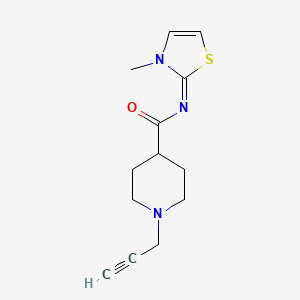

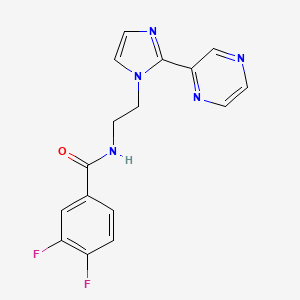
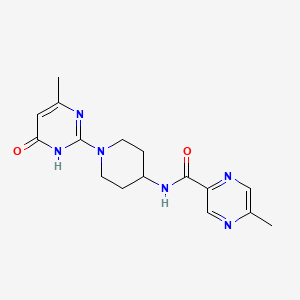
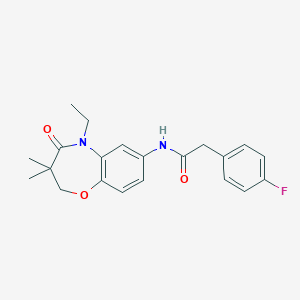
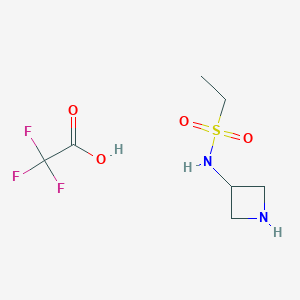
![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)
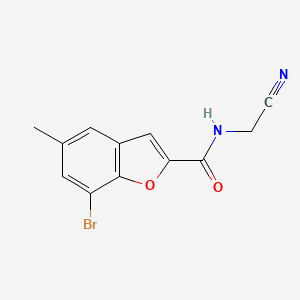
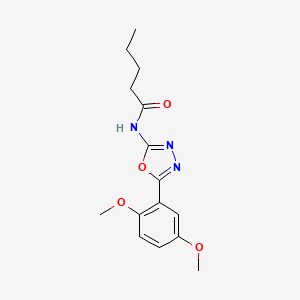
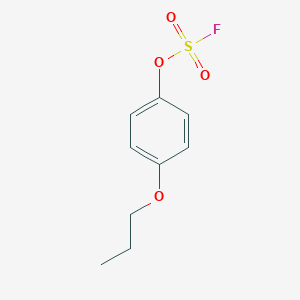
![N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2684288.png)

